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Cat. No.: S3026230

Get Quote

The table below summarizes the available data on Haploside C, which can serve as a starting point for your

experiments.

Property Value / Description Source / Notes

Chemical Name Haploside C [1] [2] [3]

CAS Number 108279-04-5 [1]

Molecular Formula C₃₁H₃₆O₁₈ [2]

Purity ≥95% (LC/MS-UV) [1]

Physical Form Solid [1]

Melting Point 143–145 °C [2]

Specific Rotation [α]²²D −0±3° (in methanol) [2]

Recommended
Solubility

1 mg/mL in DMSO This is a specific recommendation from a

supplier [1].

UV-Vis Absorbance 260, 275, 343, 385 nm (in

methanol)

Useful for analytical method development

[2].
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Troubleshooting Solubility Issues

Based on the available data, here are some steps you can take:

Start with DMSO: The supplier-recommended solvent is DMSO at 1 mg/mL [1]. This is your most

reliable starting point for creating a stock solution.
Explore Solvent Blends: If DMSO alone is not suitable for your assay, you can explore creating

solvent mixtures. A common strategy is to use a small volume of your DMSO stock solution and dilute
it with an aqueous buffer. Be mindful that this may cause the compound to precipitate if the final

concentration exceeds its solubility in the buffer.
Predict Solubility: For a more systematic approach, you could use modern machine learning-
based solubility prediction tools. These tools can predict solubility in a wide range of solvents and
at different temperatures, which can help you identify potential alternative solvents for experimental

testing [4].
Verify Your Compound: Use the provided UV absorbance profile [2] to confirm the identity and

purity of your compound in solution, which can help rule out degradation as a cause of solubility
problems.

Experimental Workflow for Solubility Screening

Since specific protocols were not found, the following general workflow diagram outlines a logical approach

to screening for solubility conditions. You can use this as a guide to design your experiments.
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Start: Haploside C Solid

Prepare stock solution
in DMSO (e.g., 10-50 mM)

Confirm solubility and
compound integrity via UV-Vis

Dilute stock into aqueous buffers
for assay conditions

Monitor for precipitation
(visual, OD measurement)

If insoluble, explore alternatives

 if precipitated

Soluble & Stable
Working Solution

Test different co-solvents
(e.g., ethanol, PEG)

 Re-test new condition

Use solubility enhancers
(e.g., cyclodextrins)

 Re-test new condition

 Re-test new condition

 Re-test new condition
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Employ predictive ML tools
to find new solvents

Click to download full resolution via product page

Finding Detailed Protocols

The search results did not contain step-by-step experimental protocols for Haploside C. To find this level of

detail, I suggest you:

Search specialized protocol databases such as Springer Nature Experiments, Cold Spring
Harbor Protocols, or Bio-Protocol [5]. These resources are dedicated to peer-reviewed life science

methods.
Search the broader scientific literature using databases like PubMed or SciFinder-n for research

articles that mention Haploside C. The methods section of these papers often contains practical
details on how the compound was handled [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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